molecular formula C26H24FN5O2S2 B12155658 2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155658
M. Wt: 521.6 g/mol
InChI Key: YJSGXFFMDQWPOE-PGMHBOJBSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications. Its chemical structure consists of a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups.
  • The presence of a piperazine ring and a thiazolidinone moiety contributes to its biological activity.
  • Preparation Methods

      Synthetic Routes:

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

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  • Mechanism of Action

      Molecular Targets:

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  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are still an active area of research, and further studies are needed to fully understand its potential

    Properties

    Molecular Formula

    C26H24FN5O2S2

    Molecular Weight

    521.6 g/mol

    IUPAC Name

    (5Z)-5-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C26H24FN5O2S2/c1-3-10-32-25(34)21(36-26(32)35)16-18-23(28-22-17(2)7-6-11-31(22)24(18)33)30-14-12-29(13-15-30)20-9-5-4-8-19(20)27/h3-9,11,16H,1,10,12-15H2,2H3/b21-16-

    InChI Key

    YJSGXFFMDQWPOE-PGMHBOJBSA-N

    Isomeric SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F

    Canonical SMILES

    CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)C5=CC=CC=C5F

    Origin of Product

    United States

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